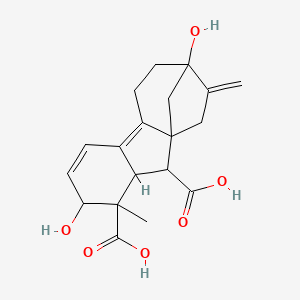
2beta,7-Dihydroxy-1-methyl-8-methylenegibba-3,4a-diene-1alpha,10beta-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2beta,7-Dihydroxy-1-methyl-8-methylenegibba-3,4a-diene-1alpha,10beta-dicarboxylic acid involves several steps. One common method includes the oxidation of gibberellin precursors using specific oxidizing agents under controlled conditions. The reaction typically requires a solvent such as acetone or methanol and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using specific strains of fungi or bacteria that naturally produce gibberellins. The fermentation broth is then extracted and purified to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2beta,7-Dihydroxy-1-methyl-8-methylenegibba-3,4a-diene-1alpha,10beta-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the compound to produce different derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various gibberellin derivatives that have different biological activities and applications .
Scientific Research Applications
2beta,7-Dihydroxy-1-methyl-8-methylenegibba-3,4a-diene-1alpha,10beta-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other gibberellins and related compounds.
Biology: The compound is studied for its role in plant growth regulation and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on human cells.
Industry: It is used in agriculture to promote plant growth and increase crop yields.
Mechanism of Action
The mechanism of action of 2beta,7-Dihydroxy-1-methyl-8-methylenegibba-3,4a-diene-1alpha,10beta-dicarboxylic acid involves its interaction with specific receptors in plant cells. These interactions trigger a cascade of molecular events that lead to the activation of various genes involved in growth and development. The compound primarily targets pathways related to cell elongation and division .
Comparison with Similar Compounds
Similar Compounds
- Gibberellin A1
- Gibberellin A3
- Gibberellin A4
- Gibberellin A7
Uniqueness
What sets 2beta,7-Dihydroxy-1-methyl-8-methylenegibba-3,4a-diene-1alpha,10beta-dicarboxylic acid apart from other gibberellins is its unique structure, which confers specific biological activities. Its ability to promote stem elongation and seed germination is particularly notable .
Properties
Molecular Formula |
C19H22O6 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadeca-6,8-diene-2,4-dicarboxylic acid |
InChI |
InChI=1S/C19H22O6/c1-9-7-18-8-19(9,25)6-5-11(18)10-3-4-12(20)17(2,16(23)24)13(10)14(18)15(21)22/h3-4,12-14,20,25H,1,5-8H2,2H3,(H,21,22)(H,23,24) |
InChI Key |
JAHZEMKSAYRHSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C=CC2=C3CCC4(CC3(CC4=C)C(C21)C(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















